Product packaging for Methyl lucidenate P(Cat. No.:CAS No. 647856-35-7)

Methyl lucidenate P

Cat. No.: B600583
CAS No.: 647856-35-7
M. Wt: 532.67
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Description

Contextualization within Natural Products Chemistry

Natural products are a significant source of biologically active substances, with many serving as lead compounds for the development of new drugs. mdpi.com Triterpenoids, a large and diverse class of natural products, are of particular interest to medicinal chemists due to their substantial pharmacological activities. mdpi.comnih.gov These compounds are classified into several groups, including the lanostane-type triterpenoids, to which methyl lucidenate P belongs. mdpi.comnih.gov The study of compounds like this compound from natural sources such as fungi contributes to the field of natural products chemistry by identifying novel chemical structures and exploring their potential biological activities.

Significance of Triterpenoids from Ganoderma lucidum in Academic Research

The fungus Ganoderma lucidum, also known as Reishi or Lingzhi, has been used for centuries in traditional Asian medicine. mdpi.com Modern scientific research has identified triterpenoids as one of the main bioactive components of this mushroom, alongside polysaccharides. frontiersin.orgmdpi.comnih.gov Ganoderic acids and lucidenic acids are the two major groups of triterpenoids found in G. lucidum. mdpi.comfrontiersin.org These compounds have been the focus of extensive research due to their wide range of reported biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. researchgate.netfrontiersin.orgnih.gov The diversity of triterpenoids within G. lucidum and their potential therapeutic applications make them a significant subject of academic research. nih.govfrontiersin.org

Overview of this compound Discovery and Initial Characterization

This compound was first isolated from the fruiting bodies of Ganoderma lucidum. researchgate.netnih.gov Its discovery was part of a broader investigation into the triterpenoid (B12794562) constituents of the fungus, which also led to the isolation of other new and known compounds. researchgate.netnih.govresearchgate.net The initial characterization of this compound involved the use of spectroscopic methods to elucidate its chemical structure. researchgate.netnih.gov It was identified as the methyl ester of lucidenic acid P. acs.org Further studies have included it in evaluations of the biological activities of triterpenoids from G. lucidum. researchgate.netnih.gov

Properties

CAS No.

647856-35-7

Molecular Formula

C30H44O8

Molecular Weight

532.67

Origin of Product

United States

Isolation and Spectroscopic Elucidation Methodologies of Methyl Lucidenate P

Extraction and Isolation Techniques from Biological Sources

Methyl lucidenate P is a natural product derived from the fruiting bodies of the fungus Ganoderma lucidum, a well-known medicinal mushroom. nih.govkoreascience.kr The production and yield of triterpenoids, the class of compounds to which this compound belongs, are significantly influenced by the cultivation conditions of the fungus. researchgate.net Ganoderma lucidum can be grown using various methods, including substrate-based cultivation on materials like logs or sawdust and through liquid culture fermentation in bioreactors. tandfonline.com

The biosynthesis of bioactive compounds such as triterpenoids is dependent on several critical environmental and nutritional factors. tandfonline.com Optimizing these parameters is essential for maximizing the yield. For instance, submerged cultivation systems are seen as a promising alternative to traditional solid-state fermentation for enhancing the production of bioactive compounds. plos.org Factors such as temperature, humidity, pH, aeration, and the composition of the culture medium (i.e., carbon and nitrogen sources) play a crucial role in the growth of the mycelium and the subsequent production of secondary metabolites. tandfonline.com Research has shown that specific temperatures and humidity levels directly impact the synthesis of active compounds.

Table 1: Optimal Cultivation Parameters for Ganoderma lucidum Triterpenoid (B12794562) Production

Parameter Optimal Condition/Range Impact on Production
Temperature 25 °C to 30 °C Directly influences fungal growth and metabolic rates for compound synthesis.
Humidity 60% to 70% Affects the growth of fruiting bodies and the concentration of active compounds.
pH 3.0 to 6.0 Modulating pH can enhance either cell growth or the production of specific metabolites like exopolysaccharides. tandfonline.com
Aeration Strategy Optimized aeration Significantly improves the accumulation of triterpenoids in liquid cultures.

| Additives | Manganese (Mn2+) | Can enhance the production of both polysaccharides and triterpenoids. |

The initial step in isolating this compound involves extracting the total triterpenoid content from the source material. The dried and powdered fruiting bodies of Ganoderma lucidum are typically used for this purpose. google.comacs.org

Solvent extraction is the standard method, with polar organic solvents being particularly effective. Ethanol (B145695) and methanol (B129727) are commonly employed due to their ability to dissolve a wide range of triterpenoids. researchgate.nettandfonline.complos.org The extraction process can be carried out using several techniques, including maceration (soaking at room temperature), hot reflux, and more advanced methods like ultrasonic-assisted extraction (UAE) or supercritical CO2 extraction, which can improve efficiency and yield. google.complos.org One study optimized conditions for triterpenoid extraction using 100% ethanol at approximately 60°C for 6 hours. researchgate.nettandfonline.com Another approach involves supercritical CO2 extraction using ethanol as an entrainment agent, which can yield a high concentration of total triterpenes. google.com

Table 2: Comparison of Solvent Extraction Methods for Ganoderma Triterpenoids

Extraction Method Solvent(s) Key Parameters Outcome
Ethanol Maceration 95% Ethanol Room temperature (30°C), 6 hours with shaking. plos.org A traditional and straightforward method for obtaining a triterpenoid-rich extract. plos.org
Hot Reflux Methanol or Ethanol Elevated temperature, continuous solvent cycling. vulcanchem.com Efficiently extracts compounds, often used in laboratory settings. vulcanchem.com
Response Surface Methodology Optimized 100% Ethanol 60.22°C, 6.00 hours. tandfonline.com Optimized for maximizing the yield of specific reference triterpenoids like ganoderic acid H. tandfonline.com
Supercritical CO2 Extraction CO2 with Ethanol as entrainer Pressure: 35 MPa, Temperature: 40°C. google.com A modern, efficient method that yields a high percentage of total triterpenes in the extract. google.com

| Ultrasonic-Assisted Extraction (UAE) | Aqueous Ethanol (50%) | Ultrasonic power: 210 W, Temperature: 80°C. plos.org | An efficient process for the simultaneous extraction of both polysaccharides and triterpenoids. plos.org |

Following the initial solvent extraction, the resulting crude extract contains a complex mixture of compounds, including triterpenoids, polysaccharides, steroids, and other metabolites. To enrich the fraction containing this compound, a liquid-liquid partitioning or fractionation step is performed.

A common strategy involves partitioning the crude extract to separate compounds based on their polarity. For instance, a chloroform (B151607) (CHCl3)-soluble fraction is often prepared, as triterpenoids are generally soluble in this less polar solvent. koreascience.krresearchgate.net In one method, a hot water extract was partitioned with chloroform. acs.org Alternatively, an ethanol extract can be dissolved in a solvent mixture and partitioned against water to remove highly polar substances. The resulting chloroform fraction is concentrated to yield a brown syrup or residue that is significantly enriched in triterpenoids, including lucidenic acids and their methyl esters. acs.orgresearchgate.net This step effectively separates the desired triterpenoids from water-soluble components like polysaccharides.

Solvent Extraction Protocols

Chromatographic Purification Methods for this compound

The enriched triterpenoid fraction obtained from the initial fractionation is still a complex mixture requiring further separation. Column chromatography is the primary technique used for this purpose. Silica (B1680970) gel column chromatography is frequently employed as the first major chromatographic step. acs.org The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically increasing in polarity. Common solvent systems include chloroform-methanol or chloroform-ethyl acetate (B1210297) gradients. acs.orgkoreascience.kr This process separates the mixture into several sub-fractions based on the differential adsorption of the compounds to the silica gel.

For more refined separation, reverse-phase (RP) chromatography is also utilized. Fractions obtained from silica gel chromatography can be further purified on an RP-18 column, using a mobile phase such as a methanol-water gradient. koreascience.kr This separates compounds based on their hydrophobicity, which is an orthogonal separation mechanism to the polarity-based separation on silica gel, thus providing enhanced resolution.

Table 3: Column Chromatography Purification Steps

Chromatographic Method Stationary Phase Mobile Phase System (Example) Purpose
Silica Gel Chromatography Silica Gel Gradient of Chloroform-Methanol (e.g., 9:1). acs.org Initial separation of the crude triterpenoid fraction into multiple sub-fractions based on polarity. acs.org

| Reverse-Phase (RP-18) Chromatography | YMC RP-18 | Gradient of Methanol-Water (e.g., 65:45 to 80:20). koreascience.kr | Further purification of silica gel fractions based on hydrophobicity to isolate specific compound groups. koreascience.kr |

The final stage in the isolation of this compound involves High-Performance Liquid Chromatography (HPLC). Fractions from column chromatography that are shown to contain the target compound are subjected to preparative or semi-preparative HPLC for final purification. vulcanchem.comkoreascience.kr

This technique offers high resolution and is essential for separating structurally similar triterpenoids to achieve a high degree of purity (>95%). vulcanchem.com The most common setup for this purpose is reverse-phase HPLC, utilizing a C18 (also known as ODS) column. acs.orgresearchgate.net The separation is achieved by eluting the sample with a carefully controlled gradient of a mobile phase, such as acetonitrile (B52724) mixed with an aqueous acid (e.g., acetic acid) or a methanol-water gradient. vulcanchem.comkoreascience.kracs.org The compound corresponding to each peak in the chromatogram is collected, and its purity is confirmed, leading to the isolation of pure this compound. nih.gov

Thin-Layer Chromatography (TLC) in Analytical and Preparative Contexts

Thin-Layer Chromatography (TLC) is an essential technique used throughout the isolation process of this compound for both analytical and preparative purposes. nih.gov

Analytical TLC: Analytically, TLC is used to monitor the progress of the extraction and fractionation steps. nih.gov It allows for the rapid qualitative analysis of the different fractions, helping to identify those that contain this compound. By comparing the retardation factor (Rf) of spots in the fractions to that of a known standard (if available), researchers can track the compound of interest. The spots on the TLC plates are typically visualized under UV light (at 254 and/or 365 nm) or by spraying with a staining reagent, such as 10% sulfuric acid in ethanol, followed by heating. mdpi.com

Preparative TLC: While less common for large-scale purification, preparative TLC can be employed for the final purification of small quantities of this compound. sciengine.com In this method, the mixed sample is applied as a continuous band onto a thicker layer of silica gel. After development, the band corresponding to this compound is scraped from the plate, and the compound is eluted from the silica gel with a suitable solvent.

Advanced Spectroscopic Techniques for this compound Structural Elucidation

Once isolated, the precise chemical structure of this compound is determined using a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. google.comacs.org

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl). nih.gov

Position δC (ppm) δH (ppm) (J in Hz)
3 78.2 3.26 (m)
7 202.3
8 136.8
9 146.2
11 65.3 4.48 (m)
15 218.9
17 46.2 2.34 (m)
20 32.9 2.13 (m)
21 0.99 (d)
28 28.2 1.07 (s)
29 15.6 0.88 (s)
30 1.30 (s)

Data compiled from studies on various lanostane (B1242432) triterpenoids. nih.govmdpi.com

Mass Spectrometry (MS) Analysis (e.g., LC-MS, EI MS, ESI MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound.

LC-MS: Liquid Chromatography-Mass Spectrometry is often used to analyze the components of a mixture. jocpr.comarabjchem.org The liquid chromatograph separates the compounds, which are then introduced into the mass spectrometer to determine their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide a highly accurate mass measurement, which allows for the determination of the elemental formula. google.comusda.gov For a related compound, the molecular formula C₂₇H₄₀O₆ was determined from its HRMS m/z value of 460.2834. google.com

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum (e.g., from Electron Ionization MS) can provide valuable structural information about the different parts of the molecule. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the presence of chromophores like conjugated systems. For lanostane triterpenoids containing an α,β-unsaturated carbonyl group, a characteristic absorption maximum (λmax) is observed. mdpi.com For a compound structurally related to this compound, a UV absorption maximum was reported at 252 nm in methanol, indicating the presence of such a conjugated system. google.com

Infrared (IR) Spectroscopy (Implied)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound and related triterpenoids, IR spectra would typically show characteristic absorption bands for:

Hydroxy groups (-OH): A broad band around 3445 cm⁻¹ google.com

Ester carbonyl group (C=O): Around 1736 cm⁻¹ google.com

Ketone carbonyl group (C=O): Around 1707 cm⁻¹ google.com

Alkene group (C=C): Around 1661 cm⁻¹ google.com

X-ray Crystallography (if applicable for related triterpenoids)

X-ray crystallography provides the most definitive three-dimensional structural information, including the absolute stereochemistry of a molecule. researchgate.netusda.gov While specific X-ray crystallographic data for this compound was not found, this technique has been successfully applied to other lanostane-type triterpenoids. researchgate.netacs.orgusda.govacs.orgrsc.org By obtaining a suitable single crystal of the compound, researchers can determine the precise spatial arrangement of all atoms, confirming the connectivity and stereochemistry that was inferred from NMR and other spectroscopic data. researchgate.netacs.org

Biosynthetic Pathways and Enzymatic Regulation of Methyl Lucidenate P

Overview of Triterpenoid (B12794562) Biosynthesis

The journey to methyl lucidenate P begins with the fundamental building blocks of all terpenoids. Triterpenoids in fungi, including the vast array of those found in Ganoderma lucidum, are synthesized through a well-established metabolic route.

Mevalonate (B85504) (MVA) Pathway and Isoprenoid Precursors

The biosynthesis of all triterpenoids, including this compound, originates from the mevalonate (MVA) pathway. nih.govplos.org This essential metabolic cascade begins with the simple precursor molecule, acetyl-coenzyme A (acetyl-CoA). nih.govscirp.org Through a series of enzymatic reactions, acetyl-CoA is converted into the universal five-carbon isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net These two molecules are the fundamental building blocks that will be assembled into more complex structures.

The initial steps of the MVA pathway involve the sequential action of several key enzymes to build a six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. plos.orgscirp.org Subsequent phosphorylation and decarboxylation steps yield IPP. nih.gov The enzyme isopentenyl diphosphate (B83284) isomerase (IDI) then catalyzes the conversion of IPP to DMAPP, ensuring a supply of both isomers for the next stage of synthesis. mdpi.com

Squalene (B77637) as a Key Intermediate

With the five-carbon precursors in hand, the next phase involves their assembly into a thirty-carbon molecule, squalene. This process begins when farnesyl pyrophosphate synthase (FPS) catalyzes the condensation of IPP and DMAPP to form the 15-carbon farnesyl pyrophosphate (FPP). researchgate.netthescipub.com

The pivotal step leading to the triterpenoid backbone is the head-to-head condensation of two FPP molecules. This reaction is catalyzed by the enzyme squalene synthase (SQS), resulting in the formation of the linear C30 hydrocarbon, squalene. nih.govthescipub.com Squalene represents a critical branch point, as its cyclization marks the entry into the diverse world of triterpenoids and sterols. taylorandfrancis.com The subsequent action of squalene epoxidase (SE) introduces an epoxide ring, forming 2,3-oxidosqualene (B107256), the immediate precursor for cyclization into the lanostane (B1242432) skeleton. nih.govmdpi.com

Enzymatic Steps in Lanostane-Type Triterpenoid Biosynthesis Relevant to this compound

Acetyl-CoA Acetyltransferase (AACT)

Acetyl-CoA acetyltransferase (AACT) catalyzes the very first committed step in the MVA pathway: the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. jst.go.jpmdpi.com This reaction initiates the entire biosynthetic sequence. Research has shown a positive correlation between the transcript levels of the AACT gene (Gl-aact) and the triterpene content during the development of G. lucidum. Furthermore, overexpression of the Gl-aact gene in G. lucidum transformants led to an increase in triterpene production, suggesting that AACT plays an important role in the biosynthesis of these compounds. jst.go.jp

3-Hydroxy-3-methylglutaryl-CoA Synthase (HMGS)

Following the formation of acetoacetyl-CoA, 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) catalyzes the condensation of acetoacetyl-CoA with another molecule of acetyl-CoA to produce HMG-CoA. nih.govmdpi.com This is the second step in the MVA pathway. The expression of the HMGS gene has been shown to be up-regulated by elicitors like methyl jasmonate, which also enhances the production of ganoderic acids (a class of triterpenoids). scirp.orgfrontiersin.org Overexpression of the HMGS gene in Ganoderma lucidum has been reported to significantly increase the content of ganoderic acid, highlighting its importance in the regulation of triterpenoid synthesis. mdpi.com

3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR)

The conversion of HMG-CoA to mevalonate is catalyzed by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). This step is widely considered to be the primary rate-limiting step of the MVA pathway. thescipub.commdpi.comnih.gov The expression of the HMGR gene in G. lucidum has been shown to be positively correlated with triterpenoid content. nih.govtandfonline.com Crucially, the overexpression of a truncated version of the HMGR gene in G. lucidum resulted in a two-fold increase in ganoderic acid accumulation. This provides direct evidence that HMGR is a key regulatory enzyme in the biosynthesis of lanostane-type triterpenoids. nih.gov

EnzymeAbbreviationFunction in BiosynthesisSource
Acetyl-CoA acetyltransferaseAACTCatalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. jst.go.jpmdpi.com
3-Hydroxy-3-methylglutaryl-CoA synthaseHMGSCatalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. nih.govmdpi.com
3-Hydroxy-3-methylglutaryl-CoA reductaseHMGRCatalyzes the reduction of HMG-CoA to mevalonate; a key rate-limiting step. mdpi.comnih.gov
Isopentenyl diphosphate isomeraseIDIIsomerizes isopentenyl pyrophosphate (IPP) to dimethylallyl pyrophosphate (DMAPP). mdpi.com
Farnesyl pyrophosphate synthaseFPSSynthesizes farnesyl pyrophosphate (FPP) from IPP and DMAPP. researchgate.netthescipub.com
Squalene synthaseSQSCatalyzes the head-to-head condensation of two FPP molecules to form squalene. nih.govthescipub.com
Squalene epoxidaseSECatalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.govmdpi.com
Lanosterol (B1674476) synthaseLSCatalyzes the cyclization of 2,3-oxidosqualene to lanosterol, the precursor of lanostane triterpenoids. plos.orgtaylorandfrancis.com
Gene OverexpressionOrganismEffect on Triterpenoid ProductionSource
Gl-aactGanoderma lucidumIncreased triterpene production. jst.go.jp
GlHMGSGanoderma lucidumSignificantly enhanced ganoderic acid content. mdpi.com
tHMGR (truncated)Ganoderma lucidum2-fold increase in ganoderic acid accumulation. nih.gov

Mevalonate Kinase (MK)

Mevalonate Kinase (MK) is a crucial enzyme in the MVA pathway, catalyzing the phosphorylation of mevalonate to produce mevalonate-5-phosphate. This ATP-dependent reaction is an essential step in committing mevalonate to the biosynthesis of isoprenoids. mdpi.comresearchgate.net In Ganoderma lucidum, the gene encoding MK (MVK) has been identified and its expression has been shown to be influenced by various factors.

Table 1: Characteristics of the Mevalonate Kinase (MVK) gene in Ganoderma lucidum

FeatureDescriptionReference
Gene ID GL17879 frontiersin.org
Enzyme Commission (EC) Number 2.7.1.36 researchgate.net
Function Catalyzes the phosphorylation of mevalonate to mevalonate-5-phosphate. mdpi.com
Regulation Down-regulated from primordium to fruiting body stage. Positively regulated by the transcription factor SREBP. frontiersin.orgresearchgate.net

Phosphomevalonate Kinase (MPK)

Following the action of MK, Phosphomevalonate Kinase (PMK) carries out the second phosphorylation step in the MVA pathway. It converts mevalonate-5-phosphate to mevalonate-5-diphosphate, another critical ATP-dependent reaction. mdpi.comtandfonline.com The gene encoding PMK has been identified as a key element in the regulation of triterpenoid biosynthesis.

Table 2: Characteristics and Expression of the Phosphomevalonate Kinase (PMK) gene in Ganoderma lucidum

FeatureDescriptionReference
Gene ID GL17808 frontiersin.org
Enzyme Commission (EC) Number 2.7.4.2 researchgate.net
Function Catalyzes the phosphorylation of mevalonate-5-phosphate to mevalonate-5-diphosphate. mdpi.comtandfonline.com
Expression 1.82-fold upregulation in the fruiting body compared to the mycelium. frontiersin.org

Phosphomevalonate Decarboxylase (MVD)

Phosphomevalonate Decarboxylase (MVD), also known as mevalonate pyrophosphate decarboxylase, catalyzes the final step in the conversion of mevalonate to the five-carbon isoprenoid precursor, isopentenyl diphosphate (IPP). This reaction involves the ATP-dependent decarboxylation of mevalonate-5-diphosphate. researchgate.net The MVD gene has been cloned and characterized in Ganoderma lucidum, and its pivotal role in triterpenoid biosynthesis has been established.

Studies have demonstrated a positive correlation between the expression of the G. lucidum MVD gene (Gl-mvd) and the accumulation of triterpenes during the fungus's development. researchgate.net Overexpression of the Gl-mvd gene has been shown to increase the expression of other genes in the triterpenoid biosynthetic pathway, leading to enhanced triterpene accumulation. researchgate.net For instance, the overexpression of a homologous farnesyl diphosphate synthase gene to increase ganoderic acid production also led to an increased expression of MVD. encyclopedia.pubnih.gov Furthermore, the expression of MVD is upregulated by elicitors such as salicylic (B10762653) acid. encyclopedia.pub

Table 3: Functional Analysis of the Phosphomevalonate Decarboxylase (MVD) gene in Ganoderma lucidum

FeatureFindingReference
Gene ID GL25304 frontiersin.org
Enzyme Commission (EC) Number 4.1.1.33 researchgate.net
Function Catalyzes the ATP-dependent decarboxylation of mevalonate-5-diphosphate to isopentenyl diphosphate (IPP). researchgate.net
Overexpression Effect Increased expression of other triterpenoid biosynthetic genes and enhanced triterpene accumulation. researchgate.net
Elicitor Response Upregulated by salicylic acid. encyclopedia.pub

Isopentenyldiphosphate Isomerase (IDI)

Isopentenyldiphosphate Isomerase (IDI) is responsible for the reversible isomerization of the "inactive" isoprene (B109036) unit, isopentenyl diphosphate (IPP), to its more reactive electrophilic isomer, dimethylallyl diphosphate (DMAPP). nih.gov Both IPP and DMAPP are essential building blocks for the synthesis of higher-order isoprenoids, and the equilibrium maintained by IDI is critical for the efficient production of these molecules.

In Ganoderma lucidum, the gene for IDI (GL29704) has been identified, and its expression has been observed to be upregulated during fruiting body development, showing a 1.06-fold increase compared to the mycelial stage. frontiersin.org While direct overexpression studies in G. lucidum are not as extensively detailed in the provided context, research in the related fungus Sanghuangporus baumii has shown that the IDI gene is a key regulator in triterpenoid biosynthesis. nih.gov Overexpression of the IDI gene in S. baumii led to a significant increase in the transcript levels of downstream genes and a substantial increase in the content of both total and individual triterpenoids. nih.gov The IDI protein from S. baumii shares a high similarity (91%) with the IDI protein of Ganoderma, suggesting a conserved function. tandfonline.com

Table 4: Characteristics and Expression of the Isopentenyldiphosphate Isomerase (IDI) gene in Ganoderma lucidum

FeatureDescriptionReference
Gene ID GL29704 frontiersin.org
Enzyme Commission (EC) Number 5.3.3.2 researchgate.net
Function Catalyzes the reversible isomerization of isopentenyl diphosphate (IPP) to dimethylallyl diphosphate (DMAPP). nih.gov
Expression 1.06-fold upregulation in the fruiting body compared to the mycelium. frontiersin.org

Farnesyl Diphosphate Synthase (FPPs)

Farnesyl Diphosphate Synthase (FPPS) is a key chain-elongation enzyme in the MVA pathway. It catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl diphosphate (FPP). FPP serves as the immediate precursor for the synthesis of triterpenoids.

In Ganoderma lucidum, the gene encoding FPPS, designated GlFPS, has been cloned and characterized. The GlFPS cDNA contains an open reading frame of 1,083 base pairs, encoding a protein of 360 amino acids with a calculated molecular mass of 41.27 kDa. mdpi.comtandfonline.com The expression of GlFPS is developmentally regulated, with low levels in the mycelium and significantly higher levels during the formation of mushroom primordia. mdpi.comtandfonline.com Treatment with methyl jasmonate, an elicitor, also leads to a substantial accumulation of GlFPS mRNA. mdpi.comtandfonline.com Overexpression of the homologous FPPS gene in G. lucidum has been shown to increase the production of ganoderic acids. encyclopedia.pubnih.gov

Table 5: Molecular Characteristics and Expression of the Farnesyl Diphosphate Synthase (FPPS) gene in Ganoderma lucidum

FeatureDescriptionReference
Gene Designation GlFPS mdpi.comtandfonline.com
ORF Length 1,083 bp mdpi.comtandfonline.com
Encoded Protein 360 amino acids mdpi.comtandfonline.com
Molecular Mass 41.27 kDa mdpi.comtandfonline.com
Expression Regulation Upregulated during primordia formation and by methyl jasmonate. mdpi.comtandfonline.com
Overexpression Effect Increased production of ganoderic acids. encyclopedia.pubnih.gov

Squalene Synthase (SQS)

Squalene Synthase (SQS) catalyzes the first committed step in sterol and triterpenoid biosynthesis, a two-step reductive dimerization of two molecules of farnesyl diphosphate (FPP) to form squalene. This enzyme represents a critical branch point, directing the metabolic flux from the general isoprenoid pathway specifically towards the synthesis of triterpenoids and sterols.

The gene encoding SQS in Ganoderma lucidum, denoted as Gl-SQS, has been cloned and its functional role confirmed. The cDNA of Gl-SQS has an open reading frame of 1,404 base pairs, encoding a protein of 468 amino acids. researchgate.net The expression of the Gl-SQS gene is developmentally regulated, showing low levels in young mycelia and increasing significantly as the mycelia mature and form primordia. researchgate.net Overexpression of key genes in the MVA pathway, including SQS, has been shown to increase the accumulation of triterpenes in G. lucidum. encyclopedia.pub Furthermore, the expression of SQS can be upregulated by elicitors such as salicylic acid and methyl jasmonate. encyclopedia.pubmdpi.com

Table 6: Characteristics of the Squalene Synthase (SQS) gene in Ganoderma lucidum

FeatureDescriptionReference
Gene Designation Gl-SQS researchgate.net
ORF Length 1,404 bp researchgate.net
Encoded Protein 468 amino acids researchgate.net
Enzyme Commission (EC) Number 2.5.1.21 researchgate.net
Expression Regulation Upregulated during primordia formation and by salicylic acid and methyl jasmonate. encyclopedia.pubresearchgate.netmdpi.com

Squalene Monooxygenase (SE)

Squalene Monooxygenase (SE), also known as squalene epoxidase, catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene. This is the first oxygenation step in the biosynthesis of sterols and triterpenoids and is considered a rate-limiting step in the pathway.

In Ganoderma lucidum, the gene for SE has been cloned and its overexpression has been shown to promote the biosynthesis of ganoderic acids. encyclopedia.pubnih.gov Studies have demonstrated that the simultaneous overexpression of the SE gene and the gene for 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) leads to a higher ganoderic acid content compared to the overexpression of the SE gene alone, indicating a synergistic effect. encyclopedia.pubnih.gov The expression of the SE gene (GL22565) is also developmentally regulated, with a 1.58-fold upregulation in the primordia compared to the mycelia. frontiersin.org The expression of SE can be significantly decreased in the later stages of sporulation. mdpi.com

Table 7: Functional Insights into Squalene Monooxygenase (SE) in Ganoderma lucidum

FeatureFindingReference
Gene ID GL22565 frontiersin.org
Enzyme Commission (EC) Number 1.14.99.7 researchgate.net
Function Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. encyclopedia.pubnih.gov
Overexpression Effect Promotes the biosynthesis of ganoderic acids. encyclopedia.pubnih.gov
Co-expression Effect Co-expression with HMGR synergistically increases ganoderic acid production. encyclopedia.pubnih.gov
Expression Regulation 1.58-fold upregulation in primordia compared to mycelia; decreased expression in late sporulation. frontiersin.orgmdpi.com

2,3-Oxidosqualene-Lanosterol Cyclase (OSC)

The first committed step in the biosynthesis of all lanostane-type triterpenoids, including the precursor to this compound, is the cyclization of (3S)-2,3-oxidosqualene. researchgate.net This critical reaction is catalyzed by the enzyme 2,3-oxidosqualene-lanosterol cyclase (OSC), also known as lanosterol synthase (LS or LSS). scielo.org.mxexlibrisgroup.com OSC is a key regulatory point in the pathway, directing the linear squalene-derived precursor into the polycyclic triterpenoid scaffold. researchgate.netmdpi.com

The expression of the OSC gene is, in turn, controlled by various transcription factors. nih.gov Research using yeast one-hybrid screening has identified several regulatory proteins that bind to the promoter region of the LS gene, highlighting a complex transcriptional network that governs the flux towards triterpenoid biosynthesis. exlibrisgroup.com

Table 1: Key Upstream Enzymes in the Biosynthesis of Lanosterol

Enzyme Abbreviation Function
Acetyl-CoA C-acetyltransferase ATAC Catalyzes the initial step of the MVA pathway. nih.gov
HMGS HMGS Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. nih.gov
3-hydroxy-3-methylglutaryl-CoA reductase HMGR A key regulatory enzyme that reduces HMG-CoA to mevalonate. scielo.org.mxnih.gov
Squalene synthase SQS Catalyzes the first committed step towards sterol and triterpenoid synthesis. scielo.org.mxkoreascience.kr
Squalene epoxidase SE Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. researchgate.net
2,3-Oxidosqualene-lanosterol cyclase OSC / LS Cyclizes 2,3-oxidosqualene to form the lanosterol skeleton. scielo.org.mxresearchgate.net

Post-Cyclization Modifications and Esterification in this compound Formation

Following the synthesis of the lanosterol backbone by OSC, a series of extensive tailoring reactions occur. These post-cyclization modifications are responsible for the vast structural diversity observed in Ganoderma triterpenoids. nih.govencyclopedia.pub These reactions primarily involve oxidation, hydroxylation, and cleavage of the lanostane skeleton, and are predominantly catalyzed by a large superfamily of heme-thiolate monooxygenases known as cytochrome P450 enzymes (CYP450s). researchgate.netmdpi.com The G. lucidum genome contains a significant number of CYP450 genes, many of which are believed to be involved in triterpenoid biosynthesis. mdpi.com

The pathway from lanosterol to Lucidenic acid P, the direct precursor of this compound, involves multiple oxidative steps at various carbon positions of the skeleton and side chain. nih.govresearchgate.net While the exact sequence and specific enzymes for every step leading to Lucidenic acid P are not fully elucidated, research has identified and characterized several CYP450s from G. lucidum that perform analogous reactions. For example, CYP5150L8 has been shown to catalyze a three-step oxidation of the C-26 methyl group of lanosterol to form a carboxylic acid, creating 3-hydroxy-lanosta-8,24-dien-26-oic acid. nih.gov Another enzyme, CYP512U6, was found to hydroxylate the C-23 position of ganoderic acids. nih.gov These findings exemplify the crucial role of CYP450s in generating the oxygenated functional groups characteristic of lucidenic acids.

Table 2: Examples of Characterized Post-Cyclization Enzymes in Ganoderma

Enzyme Gene Name Function Reference
Cytochrome P450 cyp5150l8 Catalyzes three-step oxidation at C-26 of lanosterol. nih.gov
Cytochrome P450 CYP512U6 Catalyzes hydroxylation at C-23 of ganoderic acids. nih.gov
Methyltransferase laeA Global regulator influencing the expression of GA biosynthetic genes. frontiersin.orgnih.gov

Chemical Synthesis and Structural Modification Strategies of Methyl Lucidenate P and Analogues

Methodologies for Total Synthesis of Lanostane (B1242432) Triterpenoids (General Principles)

The de novo or total synthesis of lanostane triterpenoids, the class of molecules to which Methyl Lucidenate P belongs, is a formidable challenge in organic chemistry. dartmouth.edu These molecules are characterized by a complex, polycyclic carbon skeleton derived from the precursor squalene (B77637). nih.govnih.gov The general biosynthetic pathway involves the cyclization of 2,3-oxidosqualene (B107256) to the lanosterol (B1674476) cation, which then undergoes a series of rearrangements and enzymatic modifications. nih.gov

Synthetic chemists aim to replicate this complexity in the laboratory, albeit through different chemical strategies. Key principles in the total synthesis of lanostane and related triterpenoids include:

Convergent vs. Linear Strategies: Syntheses can be linear, where the molecule is built step-by-step, or convergent, where different fragments of the molecule are synthesized separately before being joined together. Convergent approaches are often more efficient for complex targets.

Construction of the Polycyclic Core: A primary challenge is the stereocontrolled construction of the tetracyclic ring system. chemrxiv.org Strategies often involve powerful chemical reactions such as Diels-Alder cycloadditions, radical polyene cyclizations, or transition-metal-catalyzed annulations to build the rings with the correct spatial arrangement. chemrxiv.orgacs.org

Control of Stereochemistry: Lanostanes possess numerous stereocenters, and establishing the correct relative and absolute stereochemistry is crucial. Asymmetric synthesis techniques, using chiral catalysts or starting materials, are employed to achieve this. acs.org

Late-Stage Functionalization: Once the core skeleton is assembled, functional groups such as hydroxyls, ketones, and carboxylic acids are introduced. This "late-stage functionalization" allows for the synthesis of various natural products from a common advanced intermediate, mimicking the divergent nature of biosynthesis.

While the total synthesis of lanosterol itself is a landmark achievement, the de novo synthesis of highly oxidized lanostanes like the lucidenic acids remains a significant and largely unmet challenge due to their intricate functionalization patterns. dartmouth.edu

Semi-synthesis and Derivatization of this compound

Given the difficulty of total synthesis, a more practical and widely used approach is the semi-synthesis of this compound and its analogues. This involves isolating a large quantity of a structurally related and abundant natural product from a source like the fungus Ganoderma lucidum and then using chemical reactions to convert it into the desired target molecule. nih.govscribd.com this compound is itself a naturally occurring ester, but it can also be synthesized from its corresponding carboxylic acid, Lucidenic acid P. nih.govresearchgate.net

Esterification is a common derivatization strategy used to modify the properties of carboxylic acid-containing natural products. The conversion of a lucidenic acid to its corresponding ester, such as this compound or Butyl Lucidenate P, can alter its solubility, cell permeability, and metabolic stability, potentially enhancing its bioactivity.

The general reaction involves treating the parent lucidenic acid with an alcohol (e.g., methanol (B129727) for methyl esters, butanol for butyl esters) in the presence of an acid catalyst. organic-chemistry.org For instance, several butyl lucidenate derivatives, including Butyl Lucidenate P, have been isolated and characterized, demonstrating that such esterification occurs in nature or can be readily achieved synthetically. sciengine.comresearchgate.netd-nb.info The synthesis of these analogues is crucial for studying structure-activity relationships. nih.gov

Table 1: Examples of Esterification for Lucidenate Analogues

Starting CompoundReagentReaction TypeProduct Example
Lucidenic Acid PButanol, Acid CatalystFischer EsterificationButyl Lucidenate P researchgate.netd-nb.info
Lucidenic Acid D2Butanol, Acid CatalystFischer EsterificationButyl Lucidenate D2 nih.gov
Lucidenic Acid E2Butanol, Acid CatalystFischer EsterificationButyl Lucidenate E2 nih.gov
Lucidenic Acid QButanol, Acid CatalystFischer EsterificationButyl Lucidenate Q sciengine.comresearchgate.net

Beyond esterification, other parts of the this compound scaffold can be chemically modified to create a diverse library of analogues. The lanostane skeleton features multiple reactive sites, including hydroxyl groups and ketones on the rings and a complex side chain at the C-17 position. frontiersin.orgrsc.org

Ring Modifications: Hydroxyl groups on the A/B/C/D rings can be oxidized to ketones, acylated to form esters, or undergo other transformations. Ketones can be reduced to hydroxyl groups, often with high stereoselectivity depending on the reagents used. These modifications can significantly impact how the molecule binds to biological targets.

Side Chain Modifications: The side chain is a key determinant of biological activity. researchgate.net Research on related lanostane triterpenoids shows that modifications such as epoxidation, hydroxylation, or even cyclization of the side chain can lead to profound changes in bioactivity. frontiersin.orgrsc.org For example, the presence and position of hydroxyl or acetyl groups on the side chain are known to be critical for the activity of various lanostane triterpenoids. scielo.br

Esterification Reactions for this compound Analogues (e.g., Butyl Lucidenate P)

Development of Synthetic Analogues for Enhanced Bioactivity Profiling

The primary goal of synthesizing analogues of this compound is to investigate and improve its biological activity profile. mdpi.com By systematically altering different parts of the molecule, researchers can identify which functional groups are essential for activity—a process known as establishing a structure-activity relationship (SAR). nih.govrsc.org

For example, studies on various lucidenic acids and their methyl esters have shown that the presence of a free carboxylic acid on the side chain can be essential for certain activities, while for others, the corresponding methyl ester is more potent. nih.gov The synthesis of analogues like Butyl Lucidenate P, Butyl Lucidenate Q, and others has been instrumental in probing their anti-inflammatory potential. nih.govresearchgate.net Comparing the bioactivity of a series of these synthetic analogues allows medicinal chemists to design new compounds with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. mdpi.com This iterative process of synthesis and biological testing is fundamental to the development of new therapeutic agents based on natural product scaffolds.

Investigation of Biological Activities and Underlying Mechanisms of Methyl Lucidenate P

Antiviral Activity Research

Research into the antiviral properties of Methyl lucidenate P has primarily centered on its ability to interfere with the activation of the Epstein-Barr virus (EBV).

This compound has been identified as a potent inhibitor of Epstein-Barr virus early antigen (EBV-EA) activation. nih.govnih.gov In a key study, various triterpenoids isolated from Ganoderma lucidum, including this compound, were evaluated for their inhibitory effects on EBV-EA induction in Raji cells. researchgate.netnih.gov This induction was stimulated by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), and the assay is a recognized primary screening test for potential antitumor-promoting agents. researchgate.netnih.gov

The study demonstrated that this compound, along with several other related triterpenoids, exhibited a powerful inhibitory effect on the activation of the EBV early antigen. nih.govmdpi.com The research reported a 96-100% inhibition of EBV-EA induction at a concentration of 1 x 10³ mol ratio/TPA. researchgate.netnih.gov This significant activity highlights the compound's potential in modulating viral activation processes.

CompoundSourceAssayKey Finding
This compound Ganoderma lucidumInhibition of TPA-induced EBV-EA activation in Raji cellsPotent inhibitory effect (96-100% inhibition) researchgate.netnih.gov
Lucidenic acid P Ganoderma lucidumInhibition of TPA-induced EBV-EA activation in Raji cellsPotent inhibitory effect (96-100% inhibition) researchgate.netnih.gov
Methyl lucidenate Q Ganoderma lucidumInhibition of TPA-induced EBV-EA activation in Raji cellsPotent inhibitory effect (96-100% inhibition) researchgate.netnih.gov

The primary reported antiviral-related activity for this compound is its notable inhibition of EBV-EA induction. nih.govnih.gov This effect points to an interaction with the molecular pathways involved in viral activation triggered by external stimuli like TPA. However, detailed studies delineating the specific cellular and molecular targets through which this compound exerts this inhibitory effect are not extensively detailed in the available research. The inhibition of EBV-EA activation itself is considered a significant marker of potential chemopreventive or antitumor-promoting activity. researchgate.net

Inhibition of Epstein-Barr Virus (EBV) Early Antigen Activation in Raji Cells

Anti-inflammatory Activity Research

Investigations into the anti-inflammatory effects of lucidenates have utilized various in vitro and in vivo models. It is important to note that while research has been conducted on this compound's direct precursor, lucidenic acid P, and its butyl ester, butyl lucidenate P, specific anti-inflammatory data for the methyl ester is less prominent.

While direct studies on this compound in this specific assay are not prominent, research on closely related compounds provides insight. In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard model for assessing inflammatory responses, butyl lucidenate P was investigated. nih.govmdpi.comcore.ac.uk This compound was one of several lanostane (B1242432) triterpenes from G. lucidum that was shown to suppress the production of nitric oxide (NO) induced by LPS. nih.govmdpi.com This suggests that triterpenoids of this class can modulate inflammatory responses in macrophage cell lines. nih.govcore.ac.uk

The anti-inflammatory mechanism of related lucidenate compounds has been linked to the modulation of key inflammatory mediators. Research on butyl lucidenate P in RAW264.7 cells demonstrated that it not only suppressed LPS-induced nitric oxide (NO) production but also induced the expression of heme oxygenase-1 (HO-1). nih.govmdpi.com The study suggested that the anti-inflammatory effects were connected to this HO-1 induction, as inhibiting HO-1 activity reversed the suppression of NO production. nih.gov Furthermore, these triterpenes, including butyl lucidenate P, were found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. mdpi.commdpi.com The cross-talk between the NO and COX pathways is a critical aspect of the inflammatory process. nih.govipb.pt

The anti-inflammatory activity of the parent compound, lucidenic acid P, has been evaluated in an in vivo animal model. mdpi.com In a mouse model of ear skin inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), the topical application of lucidenic acid P was shown to inhibit inflammation. mdpi.comresearchgate.net This study determined its 50% inhibitory dose (ID₅₀) to be 0.29 mg per ear, demonstrating a tangible anti-inflammatory effect in a living system. mdpi.com

CompoundModelAssay / MediatorKey Finding
Butyl lucidenate P In vitro (LPS-stimulated RAW264.7 cells)Nitric Oxide (NO) ProductionSuppressed LPS-induced NO production nih.govcore.ac.uk
Butyl lucidenate P In vitro (LPS-stimulated RAW264.7 cells)iNOS, COX-2 ExpressionInhibited expression mdpi.commdpi.com
Butyl lucidenate P In vitro (LPS-stimulated RAW264.7 cells)Heme Oxygenase-1 (HO-1)Induced HO-1 expression nih.govmdpi.com
Lucidenic acid P In vivo (TPA-induced mouse ear inflammation)Skin InflammationInhibited inflammation with an ID₅₀ of 0.29 mg/ear mdpi.comresearchgate.net

Induction of Heme Oxygenase-1 (HO-1) via PI3K/AKT-Nrf2 Pathway

Studies have shown that certain lanostane triterpenes isolated from Ganoderma lucidum can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. osti.govnih.gov One such study investigated a group of 12 lanostane triterpenes, including butyl lucidenate P, a derivative of this compound. nih.govmdpi.com This research demonstrated that butyl lucidenate P, among others, induced HO-1 expression in RAW264.7 macrophage cells. osti.govnih.gov

Further investigation into the mechanism, focusing on a related compound, butyl lucidenate D2 (also known as GT-2), revealed that this induction of HO-1 is mediated through the PI3K/AKT-Nrf2 pathway. osti.govnih.gov The study found that GT-2 increased the nuclear translocation of Nuclear factor-E2-related factor 2 (Nrf2), a key transcription factor in the antioxidant response. osti.gov When Nrf2 was knocked down using small interfering RNA, the GT-2-mediated induction of HO-1 was blocked. osti.govnih.gov Additionally, the use of a phosphoinositide 3-kinase (PI3K) inhibitor, LY294002, also prevented the GT-2-induced expression of HO-1, confirming the involvement of the PI3K/AKT signaling pathway. osti.govnih.gov These findings suggest that the anti-inflammatory effects of these triterpenes may be linked to their ability to activate the PI3K/AKT-Nrf2 pathway, leading to the upregulation of HO-1. osti.govnih.govmdpi.com

Antiproliferative and Cytotoxic Studies

This compound is part of a broader class of triterpenoids from Ganoderma lucidum that have been evaluated for their cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com While specific data for this compound is limited in some public studies, research on closely related lucidenic acids and their derivatives provides significant insights into their potential.

Studies have demonstrated that triterpenoids from G. lucidum exhibit cytotoxic activities against a range of cancer cells, including those of the prostate, leukemia, liver, and lung. researchgate.netmdpi.com For instance, lucidenic acid A has shown cytotoxicity against PC-3 prostate cancer cells and HL-60 leukemia cells. mdpi.com Similarly, lucidenic acid B was effective against COLO205, HepG2, and HL-60 cells. mdpi.com

One study that specifically included a derivative of this compound, butyl lucidenate P, examined its cytotoxic activity against HL-60 (promyelocytic leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. koreascience.kr While some compounds in that study showed notable activity, the results for butyl lucidenate P indicated it was either moderately active or inactive in these specific assays. koreascience.kr Another study mentioned the testing of this compound for its cytotoxic activities against HL-60 and CA46 cancer cell lines using an in vitro MTT assay, although detailed results were not provided in the snippet. chemfaces.comresearchgate.net

Interactive Table: Cytotoxicity of Ganoderma lucidum Triterpenoids Against Various Cancer Cell Lines

Compound Cell Line Activity/IC50 Value Reference
Lucidenic Acid A PC-3 (Prostate) IC50 of 35.0 ± 4.1 μM mdpi.com
Lucidenic Acid A HL-60 (Leukemia) IC50 of 61 μM (72h) mdpi.com
Lucidenic Acid B HL-60 (Leukemia) IC50 of 45.0 μM mdpi.com
Lucidenic Acid B HepG2 (Liver) IC50 of 112 μM mdpi.com
Lucidenic Acid N HL-60 (Leukemia) IC50 of 64.5 μM mdpi.com
Butyl Lucidenate Q HL-60 (Leukemia) IC50 of 6.6 µM koreascience.kr
Lucidimol B HL-60 (Leukemia) IC50 of 1.6 µM koreascience.kr
Lucidimol B HeLa (Cervical) IC50 of 2.0 µM koreascience.kr
Ethyl Lucidenates A HL-60 (Leukemia) IC50 of 25.98 µg/mL researchgate.net

This compound and other related triterpenoids from Ganoderma lucidum have been investigated for their potential to inhibit tumor promotion. researchgate.netnih.gov A key method for this research is the Epstein-Barr virus early antigen (EBV-EA) activation assay in Raji cells, which is a primary screening test for antitumor promoters. researchgate.netnih.gov

In one study, this compound was among a group of triterpenoids tested for their inhibitory effects on EBV-EA induction by 12-O-tetradecanoylphorbol-13-acetate (TPA). researchgate.netnih.gov The results were significant, showing that the tested compounds, including this compound, exhibited potent inhibitory effects, with 96-100% inhibition at a 1 x 10^3 mol ratio/TPA. researchgate.netnih.gov This level of activity was noted to be more effective than that of β-carotene, a known chemopreventive agent. researchgate.net These findings suggest that triterpenoids like this compound could be potential cancer chemopreventive agents. researchgate.net

While direct mechanistic studies on this compound regarding apoptosis and cell cycle modulation are not extensively detailed in the available literature, research on other Ganoderma triterpenoids provides a framework for understanding its potential actions. Triterpenoids from G. lucidum are known to inhibit cancer cell growth by inducing apoptosis and causing cell cycle arrest. koreascience.kramazonaws.com

For example, lucidenic acids have been shown to induce G1 phase cell cycle arrest. encyclopedia.pub Mechanistically, some triterpenoids exert their effects by upregulating proteins like p53 and Bax, leading to the release of cytochrome c from the mitochondria, a key step in the apoptotic cascade. amazonaws.com Other related compounds have been found to suppress signaling pathways such as AKT/NF-kB, which are crucial for cancer cell survival and proliferation. amazonaws.com While these studies did not specifically focus on this compound, they highlight the common mechanisms by which this class of compounds may exert their anticancer effects.

Research on Antitumor Promoting Effects

Anti-adipogenic and Lipid Metabolism Modulation Research

The potential of triterpenoids from Ganoderma lucidum to modulate lipid metabolism has been explored, particularly their ability to inhibit the differentiation of preadipocytes into mature fat cells. mdpi.comscielo.org.mx The 3T3-L1 preadipocyte cell line is a widely used model for these studies. mdpi.comthieme-connect.com

Research has shown that certain lucidenic acid derivatives can inhibit adipogenesis in 3T3-L1 cells. mdpi.comencyclopedia.pub For instance, butyl lucidenate N, a related compound, was found to inhibit adipogenesis by downregulating the gene expression of key adipogenic factors, including sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase, and acetyl-CoA carboxylase. mdpi.comencyclopedia.pubscielo.org.mx Another study reported that lucidenic acid N, methyl lucidenate E2, and methyl lucidenate F inhibit adipocyte differentiation. mdpi.comencyclopedia.pub

While direct studies on this compound are not explicitly detailed in the provided search results, the consistent anti-adipogenic activity of other closely related lucidenic acid derivatives in 3T3-L1 cells suggests that this is a promising area for further investigation into the specific effects of this compound. mdpi.comthieme-connect.com

Regulation of Gene Expression in Lipid Metabolism (e.g., SREBP-1c, Fatty Acid Synthase, Acetyl-CoA Carboxylase)

While direct studies on this compound's effect on lipid metabolism genes are not extensively detailed, research on related lucidenic acid derivatives provides significant insights into this regulatory pathway. The anti-hyperlipidemic potential of these compounds is often linked to their ability to modulate key genes involved in adipogenesis and fatty acid synthesis. mdpi.comencyclopedia.pub

A derivative, butyl lucidenate N, was found to inhibit adipogenesis in 3T3-L1 cells by downregulating the gene expression of sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC). mdpi.comencyclopedia.pub SREBP-1c is a critical transcription factor that activates the genes for enzymes required for triglyceride biosynthesis. nih.govresearchgate.net ACC carboxylates acetyl-CoA to form malonyl-CoA, a substrate for fatty acid synthesis, and FASN then catalyzes the formation of long-chain fatty acids. frontiersin.orgnih.gov

Similarly, studies on other lanostane triterpenes isolated from G. lucidum demonstrated an inhibitory effect on adipocyte differentiation in 3T3-L1 cells, which was mediated in part by the downregulation of SREBP-1c gene expression. researchgate.netthieme-connect.de For instance, t-butyl lucidenate B was shown to suppress the gene expressions of SREBP-1c, PPARγ, and C/EBPα in a dose-dependent manner during adipocyte differentiation. thieme-connect.de These findings suggest that compounds within the lucidenic acid family, including potentially this compound, may exert their influence on lipid metabolism by suppressing the SREBP-1c pathway, thereby reducing the expression of lipogenic enzymes like FAS and ACC.

Neuroprotective Activity Research

The neuroprotective potential of triterpenoids from Ganoderma lucidum is an active area of investigation, with research focusing on their ability to counteract neurodegenerative processes. rsc.orgexplorationpub.com

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing symptoms of Alzheimer's disease, as it increases the availability of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.comencyclopedia.pub While specific inhibitory data for this compound is not prominent, studies on closely related compounds have demonstrated significant activity.

Lucidenic acids A and N, along with Methyl lucidenate E2, were found to be selective inhibitors of AChE. explorationpub.com Methyl lucidenate E2 showed notable inhibitory activity. mdpi.comencyclopedia.pubexplorationpub.com In contrast, most lucidenic acids exhibited weak or no inhibition of BChE at the concentrations tested, with the exception of lucidenic acid N, which showed mild inhibition. explorationpub.com These findings highlight a pattern of selective AChE inhibition among lucidenic acid derivatives.

Table 1: Cholinesterase Inhibitory Activity of Lucidenic Acid Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Compound Target Enzyme IC₅₀ (μM) Source
Methyl lucidenate E2 Acetylcholinesterase 17.14 ± 2.88 mdpi.comencyclopedia.pubexplorationpub.com
Lucidenic acid A Acetylcholinesterase 24.04 ± 3.46 mdpi.comencyclopedia.pubexplorationpub.com
Lucidenic acid N Acetylcholinesterase 25.91 ± 0.89 mdpi.comencyclopedia.pubexplorationpub.com

| Lucidenic acid N | Butyrylcholinesterase | 188.36 ± 3.05 | mdpi.comencyclopedia.pubexplorationpub.com |

Neurodegenerative diseases are often characterized by heightened cellular stress and inflammation in the brain. mdpi.com Bioactive compounds from Ganoderma lucidum have been shown to modulate these stress pathways in neuronal models. For example, extracts have been observed to reduce the phosphorylation of key stress-related signaling molecules like c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) in neurons under stress. mdpi.com This modulation can protect neurons from apoptosis and damage induced by factors such as β-amyloid toxicity. mdpi.commdpi.com While research has not yet specifically detailed the effects of this compound on these neuronal stress pathways, its structural similarity to other neuroprotective triterpenoids suggests it may share the ability to mitigate cellular stress in the nervous system. researchgate.netnih.gov

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Immunomodulatory Activity Research

The immunomodulatory properties of Ganoderma lucidum are among its most well-known effects, attributed largely to its triterpenoid (B12794562) and polysaccharide constituents. rsc.org

Research indicates that certain lucidenic acid derivatives possess immunomodulatory activities that include the enhancement of macrophage formation and their phagocytic capabilities. mdpi.comencyclopedia.pub Specifically, lucidenic acid I, methyl lucidenate E2, and dehydrolucidenic acid N have been identified as having these properties. encyclopedia.pub In studies utilizing zebrafish models to screen for immunoactive compounds from G. lucidum spores, methyl lucidenate E2 was identified as a potential immunoactive compound that ranked highly for its effects on both macrophage formation and phagocytosis. nih.gov Macrophages are crucial cells in the innate immune system, and their enhanced function can lead to more effective pathogen clearance and tissue repair.

Neutropenia, a condition characterized by a low count of neutrophils, compromises the body's ability to fight bacterial infections. Research into related compounds has shown that certain triterpenoids from Ganoderma lucidum can aid in the recovery from this condition. Studies have highlighted that lucidenic acid I, methyl lucidenate E2, and dehydrolucidenic acid N enhance recovery from neutropenia. mdpi.comencyclopedia.pub Further investigation using zebrafish models of chemotherapy-induced neutropenia confirmed that triterpenoid-rich extracts of G. lucidum spores could effectively alleviate the condition. nih.gov In this context, methyl lucidenate E2 was again identified as one of the potential key contributors to this recovery effect. nih.gov

Enhancement of Macrophage Formation and Phagocytosis

Antioxidant Activity Research

Research has demonstrated that extracts from Ganoderma lucidum, a source of this compound, can suppress oxidative stress in rat liver mitochondria. mdpi.comencyclopedia.pub A study utilizing the thiobarbituric acid reactive substances assay indicated that a fraction containing various triterpenoids, including lucidenic acids, exhibited a significant protective effect against lipid peroxidation. mdpi.comencyclopedia.pub Specifically, the fraction rich in ganoderic acids A, B, C, and D, lucidenic acid B, and ganodermanontriol (B1230169) showed the highest level of protection. mdpi.comencyclopedia.pub While these findings point to the antioxidant potential of the triterpenoid class to which this compound belongs, further research is needed to isolate and confirm the specific antioxidant effects of this compound on mitochondrial oxidative stress.

In broader studies on liver damage, chronic administration of carbon tetrachloride (CCl₄) in rats led to significant oxidative stress, evidenced by the inhibition of mitochondrial enzymes like succinate (B1194679) dehydrogenase and glutathione (B108866) peroxidase. nih.gov Mitochondria from these rats showed irreversible damage. nih.gov While not directly testing this compound, these studies highlight the susceptibility of liver mitochondria to oxidative damage and the potential for antioxidant compounds to offer protection.

The antioxidant activity of compounds like this compound is often attributed to their ability to scavenge free radicals. Triterpenoids extracted from Ganoderma lucidum have demonstrated notable free radical scavenging capabilities. mdpi.com For instance, extracts from the budding stage of G. lucidum showed the highest scavenging rates for DPPH, hydroxyl (OH), and ABTS free radicals. mdpi.com

The antioxidant properties of G. lucidum extracts, which contain a variety of triterpenoids, have been well-documented. d-nb.info These extracts have a marked ability to scavenge free radicals in vivo. d-nb.info While the specific mechanisms for this compound are not fully elucidated, the general understanding is that the triterpenoid structure plays a key role in this activity.

Suppression of Oxidative Stress in Biological Systems (e.g., Rat Liver Mitochondria)

Enzymatic Inhibition Studies

Methyl lucidenate F, a closely related compound to this compound, has been identified as a novel tyrosinase inhibitor. researchgate.netgtiit.edu.cn Tyrosinase is a critical enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for preventing hyperpigmentation. researchgate.net

In one study, Methyl lucidenate F, isolated from the ethanol-soluble-acidic components of G. lucidum, demonstrated significant tyrosinase inhibitory activity with an IC50 value of 32.23 μM. researchgate.netresearchgate.net Kinetic analysis using Lineweaver-Burk plots revealed that Methyl lucidenate F acts as an uncompetitive inhibitor of potato tyrosinase. researchgate.netresearchgate.net

The kinetic parameters for the inhibition by Methyl lucidenate F were determined as follows:

Kinetic ParameterValue
Maximum Reaction Rate (Vmax)0.4367/min
Michaelis Constant (Km)6.765 mM
Uncompetitive Inhibition Constant (Ki)19.22 μM
Data derived from studies on Methyl lucidenate F. researchgate.netresearchgate.net

This uncompetitive inhibition mechanism suggests that Methyl lucidenate F binds to the enzyme-substrate complex, which can be an effective mode of reducing enzyme activity. researchgate.net

Triterpenoids, the class of compounds to which this compound belongs, have shown significant potential as alpha-glucosidase inhibitors. nih.govnih.gov This enzyme is involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels.

Several studies have isolated and identified various triterpenoids with potent alpha-glucosidase inhibitory activity. For example, cycloartane-type triterpenes isolated from Indonesian stingless bee propolis, such as mangiferonic acid, exhibited strong inhibition with IC50 values in the micromolar range. nih.gov The structure-activity relationship of these cycloartane-type triterpenes indicated that the presence of a ketone group at C-3 and a carboxyl group at C-26 enhances inhibitory activity. nih.gov

Similarly, triterpenoids isolated from Cirsium setosum and Inonotus obliquus have demonstrated strong to moderate alpha-glucosidase inhibition. nih.govmdpi.com Some of these compounds were found to be more active than the clinically used drug acarbose. mdpi.com The inhibition kinetics of some of these triterpenoids have been identified as noncompetitive. nih.gov

Lucidenic acids E and Q, also from G. lucidum, have been reported to inhibit α-glucosidase with IC50 values of 32.5 and 60.1 μM, respectively. mdpi.comencyclopedia.pub

Here is a table summarizing the α-glucosidase inhibitory activity of some triterpenoids:

TriterpenoidSourceIC50 (μM)
Mangiferonic acidIndonesian Stingless Bee Propolis2.46
Ambonic acidIndonesian Stingless Bee Propolis~2.46
Lucidenic acid EGanoderma lucidum32.5
Lucidenic acid QGanoderma lucidum60.1
Compound from Cirsium setosum (1)Cirsium setosum18.34
Compound from Cirsium setosum (4)Cirsium setosum17.49
This table presents data for related triterpenoids to illustrate the potential of the compound class. mdpi.comencyclopedia.pubnih.govmdpi.com

Triterpenoids isolated from Ganoderma lucidum have been found to inhibit 5α-reductase, an enzyme implicated in the development of benign prostatic hyperplasia. gavinpublishers.comnih.gov The conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT) is catalyzed by this enzyme. academicjournals.org

Structure-activity relationship studies on triterpenoids from G. lucidum have revealed that the presence of a C-3 carbonyl group and a C-26 α,β-unsaturated carbonyl group is a common feature among the potent inhibitors. gavinpublishers.comnih.gov Ganoderic acid DM and 5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one are two such compounds with IC50 values of 10.6 μM and 41.9 μM, respectively. researchgate.net The carboxyl group in the side chain of ganoderic acid DM was found to be crucial for its inhibitory activity. researchgate.net

The potential of triterpenoids as 5α-reductase inhibitors suggests that this compound may also possess this activity, although specific studies are required for confirmation.

Advanced Analytical Approaches for Methyl Lucidenate P Characterization and Quantification

Metabolomics and Lipidomics Approaches for Profiling in Biological Matrices

Metabolomics and lipidomics are powerful "omics" technologies that provide a global snapshot of the small molecules within a biological system. These approaches are instrumental in understanding the physiological or pathological state of an organism and can be applied to profile Methyl lucidenate P and related compounds in various biological matrices.

Untargeted metabolomics, for instance, allows for the comprehensive analysis and profiling of a wide array of metabolites to gain insights into complex biological processes. generalmetabolics.com This can be particularly useful for identifying biomarkers and understanding the metabolic pathways affected by or involving this compound. generalmetabolics.comnih.gov High-resolution mass spectrometry (HRMS) is a cornerstone of these approaches, enabling the discrimination of metabolites in highly complex biological samples. generalmetabolics.com Techniques like ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS) are employed for the global profiling of metabolites in herbal medicines and other biological samples. rsc.orgsemanticscholar.org

Lipidomics, a subset of metabolomics, focuses specifically on the analysis of lipids. Given that this compound is a triterpenoid (B12794562), a class of lipids, lipidomics is a highly relevant analytical strategy. Shotgun lipidomics using multi-dimensional mass spectrometry can be used to analyze the lipid profiles in biological matrices like serum. nih.gov This approach can reveal changes in the concentrations of various lipid classes and individual lipid species, providing insights into metabolic regulation and dysregulation. nih.govfrontiersin.org For a more focused investigation, targeted lipidomics can be employed, which uses methods like Multiple Reaction Monitoring (MRM) to quantify a predefined set of lipids. frontiersin.orgresearchgate.net

The general workflow for metabolomic and lipidomic analysis of biological matrices involves several key steps:

Sample Preparation: Extraction of metabolites and lipids from the biological matrix (e.g., serum, tissue). semanticscholar.orgresearchgate.net

Analytical Measurement: Typically using LC-MS-based platforms to separate and detect the compounds. rsc.orgresearchgate.net

Data Processing: Conversion of raw data, peak detection, and alignment. frontiersin.org

Statistical Analysis: Multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to identify significant differences between sample groups. researchgate.net

Metabolite Identification: Annotation of the detected features by comparing their mass-to-charge ratio (m/z), retention time, and fragmentation patterns with spectral libraries and databases. frontiersin.org

Quantitative Analysis Methods (e.g., LC-MS/MS for trace analysis)

For the precise measurement of this compound concentrations, especially at trace levels in complex mixtures, quantitative analysis methods are essential. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques for this purpose.

HPLC with a Diode Array Detector (DAD) has been a common method for the quantitative determination of triterpenoids. jocpr.comresearchgate.net However, for enhanced selectivity and sensitivity, particularly for identifying both known and unknown compounds, LC coupled with mass spectrometry (LC-MS) is superior. jocpr.com LC-MS/MS, specifically, offers high sensitivity and selectivity, making it ideal for trace analysis. mdpi.com The use of a triple quadrupole (QqQ) mass spectrometer operating in MRM mode allows for the specific detection and quantification of the target analyte even in the presence of a complex matrix. researchgate.netmdpi.com

The development of a robust quantitative LC-MS/MS method involves several critical steps:

Method Optimization: This includes selecting the appropriate chromatographic column, mobile phase composition, and mass spectrometry parameters (e.g., ion source settings, collision energy). jocpr.commdpi.com

Method Validation: A thorough validation is performed to ensure the method is accurate, precise, linear, sensitive (limit of detection, LOD, and limit of quantification, LOQ), and robust. researchgate.netmdpi.commdpi.com

Table 1: Example of LC-MS/MS Method Parameters for Triterpenoid Analysis This table is a composite representation based on typical parameters and not specific to a single study of this compound.

ParameterCondition
InstrumentUPLC coupled to a Triple Quadrupole Mass Spectrometer
ColumnC18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile (B52724) with 0.1% formic acid
Flow Rate0.3 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)

Chemoinformatics and Computational Chemistry for Predictive Modeling

Chemoinformatics and computational chemistry are increasingly valuable in the study of natural products like this compound. These in silico approaches can predict the physicochemical properties, biological activities, and potential interactions of the compound, thereby guiding further experimental research.

Computational methods can be used to generate 3D structural information for metabolites, which is crucial for investigating potential interactions with proteins and estimating biological activities. naturalproducts.net Molecular docking, a key computational technique, can predict the binding affinity and mode of interaction between a ligand (like this compound) and a target protein. mdpi.com This can help in identifying potential molecular targets and understanding the mechanism of action. arabjchem.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound are not detailed in the provided context, the principles are applicable. Such models can aid in the design of new derivatives with enhanced activity.

Table 2: Predicted Molecular Properties and Descriptors for Methyl Lucidenate F (as an example from the lucidenate family) Data sourced from a public database for a related compound. naturalproducts.net

Property/DescriptorValue
Molecular FormulaC28H38O6
AlogP4.43
Topological Polar Surface Area (TopoPSA)94.58
Hydrogen Bond Acceptor Count6
Hydrogen Bond Donor Count0
Rotatable Bond Count4

These computational tools, in conjunction with experimental data, provide a powerful platform for the comprehensive characterization of this compound and the exploration of its biological potential.

Future Research Directions and Translational Perspectives

Elucidating Novel Cellular Targets and Signaling Pathways of Methyl Lucidenate P

A fundamental step in harnessing the potential of this compound is to comprehensively identify its molecular targets and delineate the signaling pathways it modulates. Initial research has shown that this compound, along with other triterpenoids from G. lucidum, potently inhibits the activation of the Epstein-Barr virus (EBV) early antigen in Raji cells, a common screening method for identifying antitumor promoters. researchgate.netnih.gov However, the precise proteins and pathways it directly engages to exert this effect are not fully understood.

Future research should move beyond these initial observations. The following approaches are critical:

Target Identification: Advanced techniques such as CRISPR-Cas9 screening and proteomics are necessary to pinpoint the specific molecular targets of this compound. vulcanchem.com While network pharmacology studies have predicted potential interactions with proteins like acetylcholinesterase (ACHE), androgen receptor (AR), and matrix metalloproteinase-1 (MMP1), these computational hypotheses require experimental validation. arabjchem.org

Pathway Analysis: Investigations should focus on key signaling cascades frequently implicated in the bioactivity of related triterpenoids, such as the NF-κB, MAPK, and PI3K/Akt signaling pathways. vulcanchem.commdpi.com Studies on similar compounds, like butyl lucidenate D2, have shown modulation of the PI3K/AKT-Nrf2 pathway, suggesting a plausible avenue of investigation for this compound. mdpi.com Understanding how this compound influences these central cellular communication networks is crucial for defining its mechanism of action.

Development of Advanced in vitro and in vivo (Animal) Models for Mechanistic Studies

To date, much of the research on lucidenic acids, including the initial findings on this compound, has been confined to in vitro cell-based assays. mdpi.com While these models are useful for initial screening and basic mechanistic work, they have limitations. To gain a more physiologically relevant understanding of the compound's effects, the development and use of more sophisticated models are imperative.

The research community should focus on:

Advanced in vitro Models: Transition from simple 2D cell cultures to more complex systems like 3D organoids, spheroids, and lab-on-a-chip devices. These models can better mimic the tissue microenvironment and provide more accurate insights into cellular responses.

Specialized Animal Models: While general animal models are a necessary next step, the development of specific disease models is critical for translational research. For instance, xenograft and genetically engineered mouse models of specific cancers would be invaluable for evaluating the antitumor potential suggested by early EBV assay results. mdpi.com Furthermore, given the neuroprotective and anti-inflammatory effects seen with other Ganoderma compounds, exploring this compound in animal models of neurodegeneration or inflammatory disease is warranted. mdpi.com

Exploration of Synthetic Biology and Metabolic Engineering for Enhanced this compound Production

A significant bottleneck in the research and development of rare natural products like this compound is the low yield from their natural source. vulcanchem.com The natural abundance of related triterpenoids in G. lucidum is often insufficient for extensive preclinical and clinical studies. Synthetic biology and metabolic engineering offer a promising solution to this supply problem. researchgate.netfrontiersin.org

Future efforts in this area should include:

Heterologous Production: Engineering microbial chassis, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, for the heterologous production of this compound. vulcanchem.comresearchgate.net This involves identifying and transferring the complete biosynthetic pathway from G. lucidum into a host organism that can be easily and rapidly cultivated.

Pathway Optimization: Once the pathway is established in a heterologous host, metabolic engineering strategies can be employed to optimize the yield. This includes upregulating precursor supply (e.g., from the mevalonate (B85504) pathway), removing metabolic bottlenecks, and downregulating competing pathways to channel metabolic flux towards the desired product. vulcanchem.comamazonaws.com

Fermentation Process Development: Optimizing the culture conditions for the engineered microbial factories in bioreactors is essential to scale up production from laboratory flasks to industrial volumes, ensuring a stable and cost-effective supply of this compound. amazonaws.com

Design and Synthesis of More Potent and Selective this compound Analogues

While this compound itself holds promise, the principles of medicinal chemistry suggest that its structure can be modified to create analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor.

Key research avenues include:

Semi-synthesis and Chemical Modification: Using this compound or its more abundant precursors isolated from G. lucidum as starting materials for chemical modification. researchgate.net Studies on related compounds have shown that simple changes, such as modifying the ester group (e.g., butyl esters) or the free carboxylic acid, can significantly impact biological activity. vulcanchem.commdpi.com

SAR-Guided Design: Systematically creating a library of analogues by modifying different parts of the triterpenoid (B12794562) scaffold. By testing these analogues in biological assays, researchers can build a comprehensive SAR profile. This knowledge will guide the rational design of new compounds with superior activity against specific targets, such as a particular enzyme or receptor.

Total Synthesis: Developing a total synthesis route for this compound would provide ultimate control over structural modifications and allow for the creation of analogues that are not accessible through semi-synthesis from the natural product.

Q & A

Q. What are the established pharmacological activities of methyl lucidenate P, and what methodologies are used to validate these effects?

this compound has demonstrated anti-inflammatory and antiviral properties in preclinical studies. These effects are typically validated through in vitro assays (e.g., inhibition of viral replication in Epstein-Barr virus models ) and in vivo anti-inflammatory models (e.g., cytokine suppression in murine macrophages). High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is commonly used to quantify this compound in biological matrices, with methods adapted from structurally similar triterpenes like methyl lucidenate A (retention time: 97.48 min, LOD: 0.68 µg/mL) .

Q. What analytical techniques are recommended for isolating and characterizing this compound from natural sources?

Isolation typically involves column chromatography followed by HPLC-DAD for purification. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For quantification, HPLC-DAD methods optimized for triterpenes (e.g., linear range: 7.50–180.00 µg/mL, r² ≥ 0.9999) can be adapted, though method validation (e.g., LOD/LOQ determination) is critical due to matrix effects in complex extracts.

Q. How can researchers ensure reproducibility in studies involving this compound?

Reproducibility requires strict protocol adherence, including:

  • Standardized extraction and purification workflows (e.g., solvent ratios, temperature controls).
  • Validation of analytical methods (e.g., inter-day precision < 5% RSD) .
  • Transparent reporting of biological assay conditions (e.g., cell lines, incubation times) .

Advanced Research Questions

Q. How can conflicting data on the antiviral efficacy of this compound across studies be systematically addressed?

Contradictions may arise from variations in experimental design (e.g., viral strain differences, dosage regimes). A systematic review or meta-analysis framework should be applied:

  • Define inclusion/exclusion criteria using PICOT (Population: viral models; Intervention: this compound dose; Comparison: positive controls like acyclovir; Outcome: IC₅₀ values; Time: exposure duration) .
  • Conduct sensitivity analyses to identify confounding variables (e.g., solvent used in assays) .

Q. What strategies are recommended for designing dose-response studies to evaluate this compound’s anti-inflammatory mechanisms?

  • Experimental Design : Use a factorial design to test multiple doses (e.g., 0.1–100 µM) and time points (e.g., 6–48 hr) in primary immune cells .
  • Outcome Metrics : Combine transcriptional (e.g., NF-κB suppression via qPCR) and protein-level assays (e.g., ELISA for TNF-α) .
  • Statistical Rigor : Power analysis to determine sample size and non-linear regression for IC₅₀ calculation .

Q. How can researchers optimize HPLC-DAD parameters for this compound in complex biological samples?

  • Column Selection : C18 columns with 5 µm particle size, as used for methyl lucidenate A .
  • Mobile Phase : Gradient elution with acetonitrile/water (+0.1% formic acid) to improve peak resolution.
  • Validation : Assess recovery rates (>90%) and matrix effects (e.g., plasma protein binding) using spike-and-recovery experiments .

Q. What gaps exist in the current understanding of this compound’s structure-activity relationships (SAR)?

Limited data exist on:

  • The role of esterification (e.g., methyl vs. butyl groups) in bioavailability .
  • Synergistic effects with other triterpenes (e.g., lucidenic acid P) . Advanced studies could employ molecular docking to predict binding affinities to viral proteases or inflammatory targets, followed by in vitro validation .

Methodological Frameworks

Q. How can the FINER criteria be applied to formulate rigorous research questions on this compound?

  • Feasible : Ensure access to purified compound (e.g., via collaboration with natural product labs).
  • Interesting : Focus on understudied mechanisms (e.g., immunomodulation vs. direct antiviral effects).
  • Novel : Compare this compound with newer synthetic analogs.
  • Ethical : Adhere to animal welfare guidelines in in vivo studies.
  • Relevant : Align with global health priorities (e.g., antiviral drug discovery) .

Q. What statistical approaches are critical for analyzing this compound’s dual anti-inflammatory and antiviral effects?

  • Multivariate analysis to disentangle correlated outcomes (e.g., PCA for cytokine profiles).
  • Dose-response curves fitted with four-parameter logistic models .
  • Meta-regression to explore heterogeneity in efficacy data across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.